1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine

Physicochemical characterization amidine bases catalyst selection

1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine (CAS 344294-78-6) is a saturated bicyclic heterocycle bearing a fused piperidine–diazepine scaffold with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g·mol⁻¹. It contains a single C=N double bond within the seven-membered diazepine ring (SMILES: C1CCN2CCCN=CC2C1), distinguishing it from fully-saturated octahydro analogues and from the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) scaffold, which places the imine function at a different ring position.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 344294-78-6
Cat. No. B13958666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
CAS344294-78-6
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESC1CCN2CCC=NCC2C1
InChIInChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2
InChIKeyFZOVKZDAFPDWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine — Structural Identity and Physicochemical Baseline for Scientific Procurement


1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine (CAS 344294-78-6) is a saturated bicyclic heterocycle bearing a fused piperidine–diazepine scaffold with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g·mol⁻¹ . It contains a single C=N double bond within the seven-membered diazepine ring (SMILES: C1CCN2CCCN=CC2C1), distinguishing it from fully-saturated octahydro analogues and from the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) scaffold, which places the imine function at a different ring position . The compound is classified as a bicyclic amidine and is offered by research-chemical suppliers for use as a synthetic building block and catalyst . Computed physicochemical parameters include a boiling point of 255.6 °C (at 760 mmHg), a density of 1.12 g·cm⁻³, and a flash point of 108.4 °C .

Bicyclic amidine with fused piperidine–diazepine core
Stereogenic C‑10a center enables asymmetric synthesis workflows
Suited for high-temperature base-catalyzed transformations

Why 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine Cannot Be Replaced by Generic Amidines, Diazepines, or Pyrido[1,2-a] Analogues


The bicyclic amidine scaffold of 1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine combines a saturated piperidine ring with a partially unsaturated 1,4-diazepine ring, creating a stereoelectronically distinct environment that is absent in both the commercially dominant 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and in fully saturated octahydro congeners [1]. The position and hybridization of the C=N bond govern the pKa of the conjugate acid and the steric accessibility of the amidine nitrogen lone pair, which in turn dictate catalytic efficiency and chemoselectivity in base-mediated transformations [2]. Generic substitution with DBU (CAS 6674-22-2) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) therefore risks altered reaction profiles, side-product formation, and irreproducible yields in protocols that have been optimized for the 1,4,5,7,8,9,10,10a-octahydro isomer . Moreover, derivative compounds carrying this exact core have shown measurable affinity for the 5-HT₇ serotonin receptor (Ki = 23.6 µM), a biological readout that cannot be assumed for regioisomeric or des-imine analogues [3].

Ring-junction geometry differs from DBU/DBN
The fused piperidine–diazepine scaffold and C‑10a chiral center are absent in common amidine bases; substitution may alter enantioselective outcomes and catalytic geometry.
C=N position governs basicity and steric profile
The imine location controls conjugate-acid pKa and lone-pair accessibility; replacing with DBU risks shifted chemoselectivity and side-product formation in optimized protocols.
5‑HT₇ receptor engagement not replicated by simple amidines
A congener shows measurable 5‑HT₇ binding; generic amidine bases lack this biological readout, potentially losing SAR relevance in CNS-oriented libraries.

Quantitative Differentiation of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine Against Closest Structural Analogs and Functional Alternatives


Boiling Point and Density Distinguish the 1,4,5,7,8,9,10,10a-Octahydro Isomer from the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Scaffold

The 1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine isomer (measured as the 3,4,5,7,8,9,10,10a-octahydro regioisomer, CAS 41015-70-7) exhibits a computed boiling point of 255.6 °C at 760 mmHg and a density of 1.12 g·cm⁻³ . In contrast, the widely used amidine base DBU (CAS 6674-22-2) shows a measured boiling point of 259–260 °C and a density of 1.019 g·mL⁻¹ at 20 °C . The higher density and lower boiling point of the octahydropyrido[1,2-a][1,4]diazepine scaffold reflect a more compact molecular geometry that affects solvation and vapor-phase behaviour during distillative purification or solvent selection for high-temperature reactions.

Boiling Point & Density
Data to verify
Bp 255.6 °C; density 1.12 g·cm⁻³
vs DBU 259–260 °C; 1.019 g·mL⁻¹
Informs distillative purification and solvent selection for high-temperature reactions.
Computed properties; verify with experimental batch.
Physicochemical characterization amidine bases catalyst selection

Flash Point Differences Affect Solvent Selection and Safety Classification for Multi-Kilogram Scale-Up

The computed flash point of the target scaffold is 108.4 °C (closed-cup, predicted) . In comparison, DBU has a reported flash point of 109 °C (experimental, open-cup) , while DBN (1,5-diazabicyclo[4.3.0]non-5-ene) is classified with a flash point of ~94 °C . The ∼14 °C advantage over DBN places the octahydropyrido[1,2-a][1,4]diazepine scaffold in a higher temperature-handling safety category, reducing the need for specialized low-temperature storage and permitting use in solvent systems that require elevated reaction temperatures without crossing ignition-risk thresholds.

Flash Point Safety
Class-level
108.4 °C (computed)
vs DBN ~94 °C
Supports higher-temperature handling category, reducing storage constraints.
Class-level inference; confirm with supplier SDS.
Process safety scale-up procurement flash point

5-HT₇ Serotonin Receptor Binding Provides a Biological-Readout Differentiation Not Shared by Simple Amidines

A congener bearing the 1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine scaffold (BDBM233047: 1-[2-(octahydropyrido[1,2-a][1,4]diazepin-2-yl)ethyl]-1,3-dihydrobenzoimidazol-2-one) displayed a binding affinity Ki of 23.6 µM against the human 5-HT₇ receptor in a radioligand-displacement assay [1]. By contrast, simple bicyclic amidines such as DBU and DBN are employed solely as stoichiometric bases or nucleophilic catalysts and show no documented specific affinity for aminergic GPCRs . This divergence demonstrates that the pyrido[1,2-a][1,4]diazepine framework can engage biological targets in a manner inaccessible to the simpler diazabicyclo[5.4.0]undecane congeners, making it a privileged motif for CNS-oriented library synthesis.

5‑HT₇ Receptor Ki
Class-level
Ki = 23.6 µM
Supports GPCR-targeted library design and SAR exploration.
Measured on congener BDBM233047; scaffold-specific.
5-HT₇ receptor serotonin GPCR ligand

Regioisomeric Heterogeneity: The CH₂‑N versus CH‑N Junction Alters Ring Conformation and Ligand Geometry

In the 1,4,5,7,8,9,10,10a-octahydro isomer (InChI Key: FZOVKZDAFPDWKZ-UHFFFAOYSA-N), the saturated carbon at position 10a creates a chiral centre at the ring junction that is absent in the 2,3,4,5,7,8,9,10-octahydro isomer (InChI Key: KWPQTFXULUUCGD, CAS 343865-53-2) and in the fully aromatic pyrido[1,2-a][1,4]diazepine series . Molecular modelling studies on related pyridodiazepine scaffolds indicate that the presence and stereochemistry of the bridgehead C‑10a centre dictates the dihedral angle between the piperidine and diazepine rings, thereby modulating the spatial orientation of substituents installed on the diazepine nitrogen [1]. This conformational rigidity can be exploited to pre-organize the scaffold for metal coordination or receptor docking in ways that regioisomeric or des-methyl analogues cannot replicate.

C‑10a Stereochemistry
Class-level
Chiral center present
vs achiral regioisomer (CAS 343865‑53‑2)
Enables chiral resolution and asymmetric synthesis strategies.
Structural inference; enantiopure material not specified.
Conformational analysis stereoelectronic effects regioisomerism

Optimal Research and Industrial Use Cases for 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine Based on Verified Differentiation


Specialty Base Catalyst for High-Temperature Organic Transformations Requiring Flash Points Above 100 °C

With a computed flash point of 108.4 °C—substantially higher than DBN (~94 °C) and comparable to DBU (109 °C)—the octahydropyrido[1,2-a][1,4]diazepine scaffold is suited for reactions conducted at elevated temperatures where ignitability is a procurement gate. Process development groups scaling dehydrohalogenation, esterification, or Baylis-Hillman reactions can specify this compound to meet site safety criteria while retaining amidine-level basicity .

Biologically Relevant Scaffold for 5-HT₇‑Targeted CNS Library Synthesis

The demonstrated 5-HT₇ receptor binding affinity (Ki = 23.6 µM) of a congener incorporating the octahydropyrido[1,2-a][1,4]diazepine core supports its use as a privileged starting point for CNS-focused compound collections. This pre-existing biological readout, however modest, is absent in simple amidine bases and provides medicinal chemistry teams with a hypothesis-driven entry into serotonin receptor modulation [1].

Chiral Building Block Supply for Asymmetric Synthesis Where Regioisomeric Purity Is Critical

The stereogenic centre at C‑10a distinguishes this isomer from regioisomeric and achiral octahydropyrido[1,2-a][1,4]diazepine variants (e.g., CAS 343865-53-2). Procurement of the C‑10a‑substituted scaffold enables downstream enantioselective transformations or diastereomeric resolution strategies that are precluded by the non-stereogenic analogues, supporting asymmetric ligand design and chiral-auxiliary applications .

Reaction Optimization Where Lower Boiling Point Facilitates Post-Reaction Removal

The computed boiling point of 255.6 °C—approximately 4 °C below that of DBU—offers a narrow but exploitable window for distillative removal under reduced pressure. This property is valuable in process workflows where complete base removal is necessary to avoid downstream catalyst poisoning or side reactions, giving the octahydropyrido[1,2-a][1,4]diazepine scaffold a practical advantage over DBU in specific solvent-recovery cascades .

Application
Selection Property
Validation Focus
High‑temperature base catalysis
High flash point classification and amidine basicity
Ignitability classification and solvent compatibility
CNS‑focused compound library synthesis
5‑HT₇ receptor binding context
GPCR screening and SAR exploration
Asymmetric synthesis and chiral resolution
Stereogenic C‑10a center
Enantioselective transformation and diastereomeric purity
Distillative base removal in process research
Distillable boiling point range
Post‑reaction catalyst separation and purity
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